molecular formula C22H23N5O4S B2615133 7-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-82-2

7-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No. B2615133
CAS RN: 688054-82-2
M. Wt: 453.52
InChI Key: ZIKBBCZGTZVYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, boiling point, structure, formula, and molecular weight, are not specified in the available resources .

Scientific Research Applications

Cardiotonic Activity

A study synthesized 1-(6,7-dimethoxy-4-quinazolinyl)piperidines carrying various 5-membered heterocycles and examined their cardiotonic activity. Some derivatives showed potent inotropic activity, indicating potential applications in developing cardiotonic agents (Nomoto et al., 1991).

Antibacterial Activity

Research on substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives showed promising antibacterial properties. The synthesized compounds were evaluated against reference drugs, revealing potent antibacterial activity for certain derivatives, suggesting potential use in antimicrobial therapy (Singh et al., 2010).

Anti-inflammatory and Antagonist Activity

Studies on CCR4 antagonists, involving quinazoline derivatives, demonstrated anti-inflammatory effects in a murine model of acute dermatitis. These findings indicate potential applications in treating inflammatory diseases (Yokoyama et al., 2009).

Agricultural Bactericides

Novel quinazolin-4-one derivatives bearing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety were synthesized and shown to exhibit potent inhibition activities against phytopathogenic bacteria. This suggests potential applications in developing new agricultural bactericides (Du et al., 2018).

Antioxidant and Analgesic Activities

Azolopyrimidoquinolines and pyrimidoquinazolines were synthesized and evaluated for antioxidant, anti-inflammatory, and analgesic activities. Some compounds displayed significant inhibitory antioxidant activity, indicating potential for therapeutic applications in oxidative stress-related conditions (El-Gazzar et al., 2009).

properties

IUPAC Name

7-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c28-20(26-10-8-25(9-11-26)19-4-1-2-6-23-19)5-3-7-27-21(29)15-12-17-18(31-14-30-17)13-16(15)24-22(27)32/h1-2,4,6,12-13H,3,5,7-11,14H2,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKBBCZGTZVYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

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